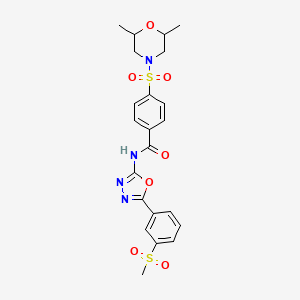

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-(methylsulfonyl)phenyl group at the 5-position. The benzamide moiety is further modified with a 2,6-dimethylmorpholine sulfonyl group at the para position.

Properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O7S2/c1-14-12-26(13-15(2)32-14)35(30,31)18-9-7-16(8-10-18)20(27)23-22-25-24-21(33-22)17-5-4-6-19(11-17)34(3,28)29/h4-11,14-15H,12-13H2,1-3H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPVBMCDVRPVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential as a therapeutic agent.

Chemical Structure

The compound features a benzamide core substituted with a morpholino sulfonyl group and an oxadiazole moiety. The presence of methylsulfonyl groups enhances its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Antimicrobial Activity

- The compound was evaluated for its effectiveness against various bacterial strains. It demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

- A study indicated that derivatives of similar structures exhibited growth inhibition rates exceeding 85% against these pathogens .

-

Anti-inflammatory Properties

- The compound's potential as a selective COX-2 inhibitor was investigated. In vitro assays revealed that it exhibited high selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-selective NSAIDs.

- The IC50 values for COX-2 inhibition were reported to be in the range of 0.10–0.31 µM, indicating potent activity compared to standard anti-inflammatory drugs .

- Pharmacological Mechanisms

Case Study 1: Antibacterial Efficacy

In a comparative study, several derivatives were synthesized and tested against MRSA and Pseudomonas aeruginosa. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value of 0.5 µg/mL against MRSA, significantly outperforming traditional antibiotics .

Case Study 2: COX Selectivity

A series of compounds structurally related to the target molecule were evaluated for their COX inhibitory activity. The results demonstrated that compounds with larger substituents on the benzamide ring exhibited increased selectivity for COX-2, suggesting a structure-activity relationship that could guide future drug design .

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Mechanism of Action:

Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit significant cytotoxic effects against various cancer cell lines. The compound has been studied for its ability to induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Case Studies:

- A study involving oxadiazole derivatives demonstrated their efficacy against glioblastoma cells (LN229), showing a marked reduction in cell viability and increased apoptosis markers .

- Another investigation highlighted the potential of 1,3,4-oxadiazoles as effective agents in treating breast cancer by targeting specific signaling pathways associated with tumor growth and metastasis .

Anti-inflammatory Properties

Biological Significance:

The sulfonamide group in this compound contributes to its anti-inflammatory properties. Sulfonamides are known to inhibit various inflammatory mediators, thus reducing inflammation in different models.

Research Findings:

- In vivo studies have shown that derivatives similar to the compound can significantly lower inflammatory markers in animal models of arthritis .

- The compound's ability to modulate immune responses suggests potential applications in treating chronic inflammatory diseases.

Antimicrobial Activity

Spectrum of Activity:

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Experimental Evidence:

- A series of synthesized oxadiazole derivatives were tested for antibacterial activity, revealing that certain modifications led to enhanced potency against resistant strains of bacteria .

- The compound's structural features allow it to interact effectively with bacterial enzymes, making it a candidate for further development as an antimicrobial agent.

Applications in Drug Development

Pharmaceutical Formulations:

The unique structure of this compound allows it to be explored as a lead candidate for new drug formulations targeting various diseases. Its pharmacokinetic properties can be optimized for better bioavailability and reduced toxicity.

Research Initiatives:

Ongoing studies are focusing on the formulation of this compound into drug delivery systems that enhance its therapeutic efficacy while minimizing side effects. The integration of this compound into nanoparticles or liposomes is being investigated to improve targeted delivery to affected tissues.

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Analog: N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Structural Differences :

- The primary distinction lies in the substitution pattern on the oxadiazole ring. The target compound has a 3-(methylsulfonyl)phenyl group, whereas the analog in contains a 2,4-dimethoxyphenyl group.

- Methoxy (analog): Electron-donating groups that may influence solubility and metabolic stability.

Hypothetical Pharmacological Implications :

Recommendations for Further Study

Synthetic Optimization : Compare the sulfonyl and methoxy analogs in enzyme inhibition assays (e.g., kinase panels).

ADMET Profiling : Evaluate solubility, metabolic stability, and toxicity in vitro.

Crystallographic Studies : Resolve binding modes to confirm structural hypotheses.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?

- Synthesis Steps :

- Formation of the oxadiazole core via cyclization of acylhydrazides under reflux with dehydrating agents (e.g., POCl₃) .

- Sulfonylation of the benzamide moiety using 2,6-dimethylmorpholine sulfonyl chloride in aprotic solvents like DMF or acetonitrile .

- Coupling reactions to integrate the 3-(methylsulfonyl)phenyl group, typically catalyzed by carbodiimides (e.g., EDC/HOBt) .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve sulfonylation efficiency .

- Temperature Control : Maintain 80–100°C during cyclization to avoid side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for ≥95% purity .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

- 1H/13C NMR : Assign peaks for sulfonyl (δ ~3.1–3.5 ppm) and oxadiazole (δ ~8.5–9.0 ppm) groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) at m/z 547.12 (calculated for C₂₃H₂₅N₄O₇S₂) .

- FT-IR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- X-ray Crystallography (if crystals obtained): Resolve morpholino and oxadiazole ring geometries .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In Vitro Screening :

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Modification Strategies :

- Vary substituents on the morpholino ring (e.g., ethyl instead of methyl) to assess steric effects .

- Replace the 3-(methylsulfonyl)phenyl group with bioisosteres (e.g., thiophene) to enhance solubility .

- Methodology :

- Molecular Docking : Map binding interactions with targets like EGFR (PDB ID: 1M17) using AutoDock Vina .

- Comparative Bioassays : Synthesize analogs and correlate IC₅₀ values with computed LogP and polar surface area .

Q. What experimental designs are suitable for resolving contradictory bioactivity data across studies?

- Controlled Variables :

- Standardize cell culture conditions (e.g., passage number, serum concentration) to minimize variability .

- Validate assay reproducibility via positive controls (e.g., doxorubicin for cytotoxicity) .

- Statistical Analysis :

- Apply ANOVA to compare IC₅₀ values across multiple replicates .

- Use cheminformatics tools (e.g., PCA) to identify structural outliers causing discrepancies .

Q. How can in vivo pharmacokinetics and toxicity be evaluated methodically?

- Pharmacokinetics :

- ADME Profiling : Conduct rodent studies with HPLC-MS quantification of plasma/tissue concentrations .

- Metabolite Identification : Use liver microsomes + LC-MS/MS to detect phase I/II metabolites .

- Toxicity :

- Acute Toxicity : OECD 423 guidelines (dose escalation in mice, monitoring for 14 days) .

- Genotoxicity : Ames test (TA98 strain) and comet assay in hepatocytes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.